molecular formula C7H9Br2N B3032292 3-(Bromomethyl)-2-methylpyridine hydrobromide CAS No. 1384972-82-0

3-(Bromomethyl)-2-methylpyridine hydrobromide

Cat. No.: B3032292
CAS No.: 1384972-82-0
M. Wt: 266.96
InChI Key: SXBNXUILTWJKNP-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-2-methylpyridine hydrobromide is a useful research compound. Its molecular formula is C7H9Br2N and its molecular weight is 266.96. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Processes

3-(Bromomethyl)-2-methylpyridine hydrobromide serves as a key intermediate in the synthesis of various compounds. For instance, it's utilized in the efficient synthesis of 5-methyl-3-(bromomethyl)pyridine, an intermediate in the synthesis of rupatadine. This synthesis process, reported by Guo, Lu, and Wang (2015), is notable for being simple, efficient, and environmentally friendly (Guo, Lu, & Wang, 2015).

Polymerization Studies

The compound has also been studied in the context of polymerization. Monmoton, Lefebvre, and Fradet (2008) explored the solution polymerization of 4-bromomethylpyridine (M1) and 3-bromomethyl pyridine hydrobromides (M2), demonstrating the kinetics and mechanisms involved in these processes (Monmoton, Lefebvre, & Fradet, 2008).

Structural and Kinetic Studies

Structural and kinetic studies of derivatives of this compound have been conducted. For example, the work by Horning and Muchowski (1974) on the intramolecular bromoamination involving bromomethylpyrrolidines provides valuable insights into the reactions and structures of related compounds (Horning & Muchowski, 1974).

Chemical Transformations and Derivatives

Smirnov, Kuz’min, and Kuznetsov (2005) investigated the aminomethylation of pyridines leading to the formation of various derivatives, including bromomethyl-substituted compounds. These studies contribute significantly to our understanding of chemical transformations and the synthesis of complex organic compounds (Smirnov, Kuz’min, & Kuznetsov, 2005).

Crystallography and Structural Analysis

Research on the crystal structures of related compounds, such as the work by Faber et al. (1999) on 3-methylpyridinium bromide, provides insights into the crystallographic properties of bromomethylpyridines and their derivatives (Faber et al., 1999).

Safety and Hazards

This compound is classified as dangerous, causing severe skin burns and eye damage . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include wearing protective clothing and eye protection, and ensuring good ventilation during handling .

Properties

IUPAC Name

3-(bromomethyl)-2-methylpyridine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN.BrH/c1-6-7(5-8)3-2-4-9-6;/h2-4H,5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXBNXUILTWJKNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)CBr.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Br2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10856575
Record name 3-(Bromomethyl)-2-methylpyridine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10856575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1384972-82-0
Record name 3-(Bromomethyl)-2-methylpyridine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10856575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(bromomethyl)-2-methylpyridine hydrobromide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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